molecular formula C12H15NO4 B8795734 Diethyl 4-aminobenzene-1,2-dicarboxylate CAS No. 22572-84-5

Diethyl 4-aminobenzene-1,2-dicarboxylate

Cat. No.: B8795734
CAS No.: 22572-84-5
M. Wt: 237.25 g/mol
InChI Key: MPCAOTRSCWFYIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 4-aminobenzene-1,2-dicarboxylate (CAS: 22572-84-5) is a substituted phthalate ester featuring an amino group (-NH₂) at the 4-position of the benzene ring and two ethoxycarbonyl (-COOEt) groups at the 1- and 2-positions. This compound is structurally distinct from simple phthalate esters like diethyl phthalate (DEP, CAS: 84-66-2) due to the presence of the amino substituent, which enhances its polarity and reactivity . It has been identified in plant extracts, such as Prunus mahaleb seed oil, where it exists as a minor constituent (0.26%) when extracted with n-hexane .

Properties

CAS No.

22572-84-5

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

diethyl 4-aminobenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H15NO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4,13H2,1-2H3

InChI Key

MPCAOTRSCWFYIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)N)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group impacts:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Properties References
Diethyl 4-aminobenzene-1,2-dicarboxylate -NH₂ at C4; -COOEt at C1, C2 252.25 (calc.) Drug intermediates, natural product roles
Diethyl phthalate (DEP) -COOEt at C1, C2 222.24 Plasticizer, solvent
Dimethyl 4-aminobenzene-1,2-dicarboxylate -NH₂ at C4; -COOMe at C1, C2 224.20 (calc.) Synthetic intermediate
Diethyl hydrazine-1,2-dicarboxylate Hydrazine (-NH-NH-) core 176.16 Byproduct in Mitsunobu reactions
Diethyl acetylenedicarboxylate Alkyne (-C≡C-) linker 170.16 Diels-Alder reactions, cycloadditions
Diallyl 4-cyclohexene-1,2-dicarboxylate Cyclohexene ring; allyl esters 248.28 Polymer crosslinking agent

Key Observations :

  • Replacement of ethyl with methyl esters (dimethyl analog) reduces molecular weight and may alter crystallinity .
  • Hydrazine and acetylene derivatives exhibit distinct reactivity profiles, enabling use in specialized syntheses (e.g., palladium-catalyzed annulations) .

Key Observations :

  • This compound’s bioactivity is context-dependent, requiring further isolation studies to confirm standalone efficacy .

Key Observations :

  • The amino-substituted phthalate is challenging to synthesize in high yields due to its low natural abundance and complex isolation .
  • Hydrazine derivatives require repeated chromatography due to similar Rf values of byproducts .

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